molecular formula C6H5F2NO2 B2873192 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one CAS No. 2138534-69-5

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one

Cat. No.: B2873192
CAS No.: 2138534-69-5
M. Wt: 161.108
InChI Key: IVLCVYNOIRDESI-UHFFFAOYSA-N
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Description

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxazole ring

Preparation Methods

The synthesis of 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which then adds to a nickel complex, followed by reductive elimination to release the difluoromethylated product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in modulating biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-[5-(Difluoromethyl)-1,2-oxazol-3-yl]ethan-1-one can be compared with other similar compounds, such as difluoromethyl phenyl sulfide and difluoromethyl-1,3,4-oxadiazole derivatives. These compounds share the difluoromethyl group but differ in their core structures and properties. The uniqueness of this compound lies in its oxazole ring, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

1-[5-(difluoromethyl)-1,2-oxazol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2/c1-3(10)4-2-5(6(7)8)11-9-4/h2,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLCVYNOIRDESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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